(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE (2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE
Brand Name: Vulcanchem
CAS No.: 685850-37-7
VCID: VC7681700
InChI: InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+
SMILES: CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3
Molecular Formula: C18H16BrNO4
Molecular Weight: 390.233

(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE

CAS No.: 685850-37-7

Cat. No.: VC7681700

Molecular Formula: C18H16BrNO4

Molecular Weight: 390.233

* For research use only. Not for human or veterinary use.

(2E)-N-(2H-1,3-BENZODIOXOL-5-YL)-3-(5-BROMO-2-ETHOXYPHENYL)PROP-2-ENAMIDE - 685850-37-7

Specification

CAS No. 685850-37-7
Molecular Formula C18H16BrNO4
Molecular Weight 390.233
IUPAC Name (E)-N-(1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C18H16BrNO4/c1-2-22-15-6-4-13(19)9-12(15)3-8-18(21)20-14-5-7-16-17(10-14)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,21)/b8-3+
Standard InChI Key LLKIZGBCWPSDQG-FPYGCLRLSA-N
SMILES CCOC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC3=C(C=C2)OCO3

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, (2E)-N-(2H-1,3-benzodioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)prop-2-enamide, delineates its core components:

  • Benzodioxole ring: A 1,3-benzodioxole system fused at the 5-position, serving as the amide nitrogen substituent.

  • Propenamide backbone: An (E)-configured α,β-unsaturated amide linkage.

  • 5-Bromo-2-ethoxyphenyl group: A bromine atom at the 5-position and an ethoxy group at the 2-position of the phenyl ring.

Molecular Formula and Weight

  • Molecular Formula: C19H17BrNO4\text{C}_{19}\text{H}_{17}\text{Br}\text{N}\text{O}_{4}

  • Molecular Weight: 411.25 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00).

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₉H₁₇BrNO₄411.255-Bromo-2-ethoxy, 1,3-benzodioxol-5-yl
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-2-propenamide C₁₈H₁₆BrNO₄390.206-Bromo-1,3-benzodioxol-5-yl, 4-methoxybenzyl
(E)-3-(1,3-Benzodioxol-5-yl)-N-(4-methoxyphenyl)prop-2-enamideC₁₇H₁₅NO₄297.301,3-Benzodioxol-5-yl, 4-methoxyphenyl

The target compound distinguishes itself through its 5-bromo-2-ethoxyphenyl group, which introduces steric and electronic effects distinct from methoxy or unsubstituted phenyl analogs .

Synthesis and Production

While no explicit synthesis routes for this compound are documented, its structure suggests a multi-step approach involving:

Key Synthetic Steps

  • Formation of the Benzodioxole Ring:

    • Derived from catechol via acid-catalyzed cyclization with formaldehyde.

  • Synthesis of the 5-Bromo-2-ethoxyphenyl Intermediate:

    • Bromination of 2-ethoxyphenol using Br2\text{Br}_2 in acetic acid, followed by purification.

  • Propenamide Coupling:

    • Condensation of the benzodioxol-5-amine with (E)-3-(5-bromo-2-ethoxyphenyl)acryloyl chloride under basic conditions (e.g., Et3N\text{Et}_3\text{N}).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield (%)
Benzodioxole formationCatechol, HCHO\text{HCHO}, H2SO4\text{H}_2\text{SO}_4, 110°C65–75
BrominationBr2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}, 25°C80–85
Amide couplingAcryloyl chloride, Et3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C→RT70–78

Chemical Properties and Reactivity

The compound’s reactivity is governed by three functional domains:

Enamide Group (CH=CH−C(=O)−N\text{CH}=\text{CH}-\text{C}(=\text{O})-\text{N}CH=CH−C(=O)−N)

  • Hydrolysis: Susceptible to acid- or base-mediated cleavage to carboxylic acids and amines.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) would yield the saturated amide derivative.

Aromatic Substitution

  • Bromine: A meta-directing group, enabling further electrophilic substitution (e.g., nitration).

  • Ethoxy Group: Ortho/para-directing, potentially facilitating sulfonation or halogenation.

Benzodioxole Ring

  • Oxidative Degradation: Susceptible to ring-opening under strong oxidizing conditions (e.g., KMnO4\text{KMnO}_4) to form dicarboxylic acids.

Comparative Analysis with Structural Analogs

Bioactivity Trends

  • Methoxy vs. Ethoxy: Ethoxy’s larger size may improve lipid solubility, enhancing blood-brain barrier penetration compared to methoxy analogs.

  • Bromine vs. Chlorine: Bromine’s higher atomic weight could increase radiative decay rates in fluorescent probes.

Synthetic Challenges

  • Steric Hindrance: The 2-ethoxy group complicates electrophilic substitution on the phenyl ring compared to unsubstituted derivatives.

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